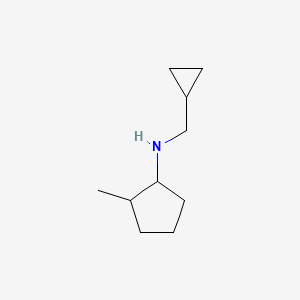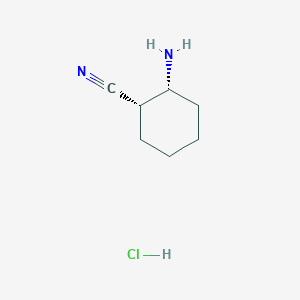![molecular formula C13H17ClN4O4 B2643583 4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate CAS No. 74017-68-8](/img/structure/B2643583.png)
4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ADMP and is known for its unique properties that make it useful in several areas of research. In
科学的研究の応用
ADMP has several scientific research applications due to its unique properties. It has been extensively studied for its potential use as a fluorescent probe for the detection of DNA and RNA. ADMP has also been used as a pH-sensitive fluorescent probe for the detection of acidic conditions in biological systems. Additionally, ADMP has been studied for its potential use as an antioxidant and anticancer agent.
作用機序
The mechanism of action of ADMP is not fully understood. However, studies have shown that ADMP can interact with DNA and RNA, leading to changes in their conformation and stability. ADMP has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, ADMP has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
ADMP has several biochemical and physiological effects. Studies have shown that ADMP can interact with DNA and RNA, leading to changes in their conformation and stability. This interaction can result in the inhibition of DNA and RNA synthesis. ADMP has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, ADMP has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
ADMP has several advantages for lab experiments. It is a fluorescent probe that can be easily detected and quantified. ADMP is also pH-sensitive, making it useful for the detection of acidic conditions in biological systems. Furthermore, ADMP has been shown to exhibit antioxidant activity and induce apoptosis in cancer cells, making it a potential anticancer agent. However, there are also limitations to the use of ADMP in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of ADMP. One potential area of research is the development of ADMP-based fluorescent probes for the detection of DNA and RNA. Additionally, further studies are needed to determine the safety and efficacy of ADMP as an antioxidant and anticancer agent. Furthermore, the mechanism of action of ADMP needs to be fully understood to determine its potential applications in other areas of scientific research.
Conclusion
In conclusion, ADMP is a chemical compound that has several potential applications in scientific research. Its unique properties make it useful as a fluorescent probe for the detection of DNA and RNA, a pH-sensitive fluorescent probe, an antioxidant, and an anticancer agent. However, further studies are needed to determine its safety and efficacy. The future directions for the study of ADMP include the development of ADMP-based fluorescent probes, further studies on its safety and efficacy, and the determination of its potential applications in other areas of scientific research.
合成法
The synthesis of ADMP involves the reaction of 4-amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidine with perchloric acid. This reaction results in the formation of ADMP perchlorate salt, which is a white crystalline compound. The synthesis of ADMP can be achieved through several methods, including solid-state reaction, solution reaction, and microwave-assisted synthesis.
特性
IUPAC Name |
5-(anilinomethyl)-1,2-dimethylpyrimidin-1-ium-4-amine;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.ClHO4/c1-10-16-13(14)11(9-17(10)2)8-15-12-6-4-3-5-7-12;2-1(3,4)5/h3-7,9,14-15H,8H2,1-2H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIAOBBMTZKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)CNC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B2643501.png)
![3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one](/img/structure/B2643503.png)




![3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2643514.png)



![1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2643520.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate](/img/structure/B2643521.png)
